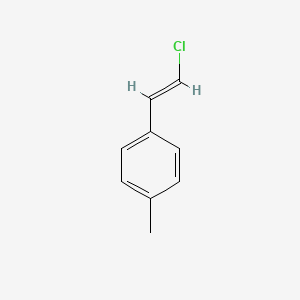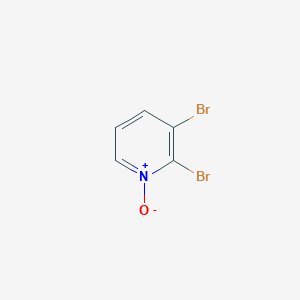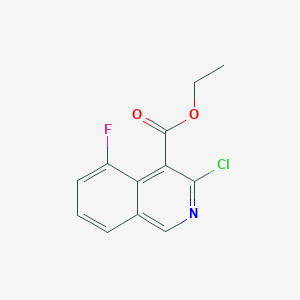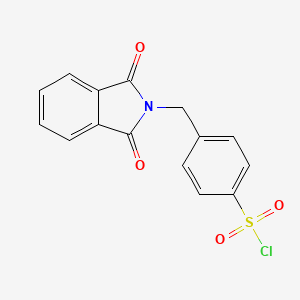
5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a derivative of pyridine, a heterocyclic aromatic organic compound. Pyridine derivatives are widely recognized for their presence in various natural products, pharmaceuticals, pesticides, and industrial materials. The specific structure of this compound includes an iodine atom, a ketone group, and a carboxylic acid group, making it a compound of interest in synthetic chemistry and medicinal research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be achieved through various methods. One notable method involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method allows for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl, and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the high reactivity of 4-oxo-1,4-dihydropyridine-3-carboxylates synthesized through the aforementioned method provides easy access to various substituted nicotinates, which can be further modified to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The iodine atom and the ketone group play crucial roles in these interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid include:
4-Oxo-1,4-dihydropyridine-3-carboxylic acid: Lacks the iodine atom but shares the core structure.
5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Contains a similar pyridine-like ring structure with different substituents.
5-Iodo-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxylic acid: Contains additional substituents on the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, including the iodine atom, ketone group, and carboxylic acid group. This combination imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C6H4INO3 |
|---|---|
Molekulargewicht |
265.01 g/mol |
IUPAC-Name |
5-iodo-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4INO3/c7-4-2-8-1-3(5(4)9)6(10)11/h1-2H,(H,8,9)(H,10,11) |
InChI-Schlüssel |
AZGAIXPOAKUPJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)C(=CN1)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



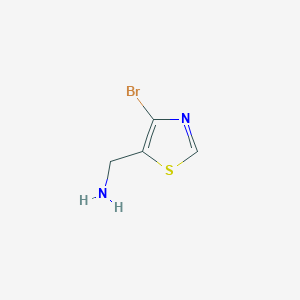


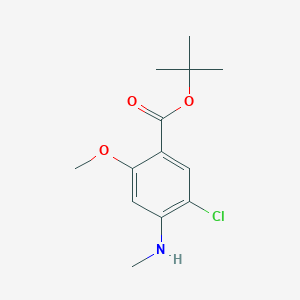
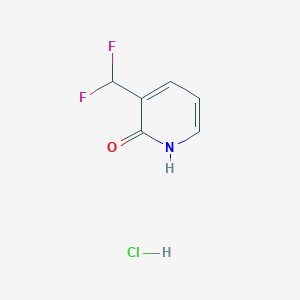
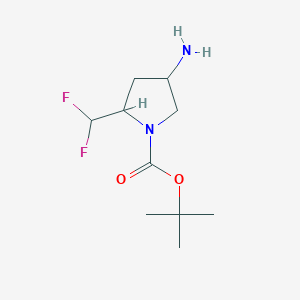
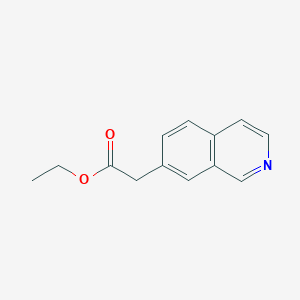
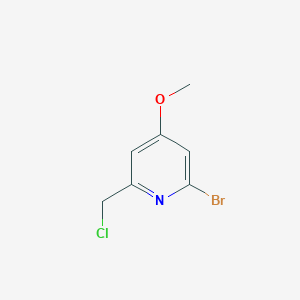
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13657502.png)
